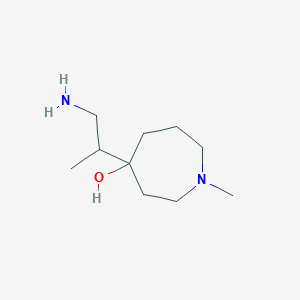

4-(1-Aminopropan-2-yl)-1-methylazepan-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H22N2O |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

4-(1-aminopropan-2-yl)-1-methylazepan-4-ol |

InChI |

InChI=1S/C10H22N2O/c1-9(8-11)10(13)4-3-6-12(2)7-5-10/h9,13H,3-8,11H2,1-2H3 |

InChI Key |

TZUIEEWRILLSHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1(CCCN(CC1)C)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by providing information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 4-(1-Aminopropan-2-yl)-1-methylazepan-4-ol would be expected to show a series of signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Azepane ring CH₂ | 1.5 - 2.8 | m | |

| N-CH₃ | ~2.3 | s | |

| Propan-2-yl CH₃ | ~1.0 | d | ~7.0 |

| Propan-2-yl CH | ~1.8 | m | |

| Aminopropan CH₂ | ~2.5 - 3.0 | m | |

| OH | Variable | br s | |

| NH₂ | Variable | br s |

Disclaimer: The data in this table is predicted and not based on experimental results.

The protons on the azepane ring would likely appear as a complex set of overlapping multiplets in the aliphatic region of the spectrum. The N-methyl group would be a sharp singlet. The methyl group of the propan-2-yl side chain would appear as a doublet due to coupling with the adjacent methine proton. The methine and methylene protons of the aminopropan-2-yl side chain would also produce multiplets. The chemical shifts of the hydroxyl and amine protons are highly dependent on the solvent and concentration and would likely appear as broad singlets.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Azepane ring C4-OH | ~70-75 |

| Azepane ring CH₂ | ~25-60 |

| N-CH₃ | ~45 |

| Propan-2-yl CH₃ | ~15-20 |

| Propan-2-yl CH | ~30-35 |

| Aminopropan CH₂ | ~40-45 |

Disclaimer: The data in this table is predicted and not based on experimental results.

The quaternary carbon of the azepane ring attached to the hydroxyl group would appear in the downfield region for aliphatic carbons. The other carbons of the azepane ring and the aminopropan-2-yl side chain would resonate at various positions in the aliphatic region. The N-methyl carbon would have a characteristic chemical shift around 45 ppm.

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For instance, a cross-peak would be expected between the propan-2-yl CH₃ protons and the propan-2-yl CH proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying connectivity across quaternary carbons. For example, correlations would be expected between the N-CH₃ protons and the adjacent carbons in the azepane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which helps in determining the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

HRMS would be used to determine the exact mass of the protonated molecule [M+H]⁺. This allows for the calculation of the molecular formula with high accuracy.

Predicted HRMS Data:

| Ion | Calculated Exact Mass |

| [C₁₁H₂₄N₂O + H]⁺ | 201.1961 |

Disclaimer: The data in this table is predicted and not based on experimental results.

The calculated exact mass for the molecular formula C₁₁H₂₄N₂O is 200.1889, and for its protonated form [M+H]⁺, it is 201.1961.

Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), would reveal the fragmentation pattern of the molecule. The fragmentation would likely occur at the weaker bonds and lead to the formation of stable fragment ions.

Predicted Fragmentation Pathways:

A prominent fragmentation pathway would likely involve the cleavage of the C-C bond between the azepane ring and the aminopropan-2-yl side chain. Another common fragmentation for amino compounds is the loss of the amine group. The specific fragmentation pattern would provide valuable information to confirm the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about its functional groups, bonding, and conformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, the spectrum is expected to be characterized by distinct absorption bands corresponding to its hydroxyl, primary amine, tertiary amine, and aliphatic hydrocarbon moieties.

The presence of both a hydroxyl (-OH) group and a primary amine (-NH₂) group makes hydrogen bonding a dominant factor in the FT-IR spectrum. Intermolecular and potentially intramolecular hydrogen bonding significantly influences the position and shape of the O-H and N-H stretching bands. The O-H stretching vibration of the tertiary alcohol is anticipated to appear as a strong, broad band in the region of 3400-3300 cm⁻¹ libretexts.orgspectroscopyonline.comspectroscopyonline.com. This broadening is a classic indicator of hydrogen bond interactions youtube.comresearchgate.net.

The primary amine group gives rise to two distinct N-H stretching bands in the 3400-3250 cm⁻¹ range: a higher frequency asymmetrical stretch and a lower frequency symmetrical stretch libretexts.orgorgchemboulder.comspectroscopyonline.com. These bands are typically weaker and sharper than the O-H stretch orgchemboulder.com. The aliphatic C-H stretching vibrations from the azepane ring, N-methyl group, and propyl side chain are expected to appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range libretexts.org. A key feature for the N-methyl group attached to the saturated ring is a characteristic C-H symmetric stretching peak that appears at a lower wavenumber, typically between 2805 and 2780 cm⁻¹ spectroscopyonline.com.

In the fingerprint region, the C-O stretching vibration of the tertiary alcohol is expected to produce a strong absorption band between 1210 and 1100 cm⁻¹ spectroscopyonline.com. The primary amine exhibits a characteristic N-H bending (scissoring) vibration between 1650 and 1580 cm⁻¹ and a broad N-H wagging band in the 910-665 cm⁻¹ range orgchemboulder.com. The C-N stretching of the aliphatic amine components will likely appear as medium to weak bands in the 1250-1020 cm⁻¹ region orgchemboulder.com.

A summary of the predicted FT-IR absorption bands is presented in the table below.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Characteristics |

| O-H Stretch (H-bonded) | Tertiary Alcohol (-OH) | 3400 - 3300 | Strong, Broad |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3400 - 3250 | Two bands, Medium, Sharp |

| C-H Stretch | Aliphatic (CH₃, CH₂, CH) | 2950 - 2850 | Strong to Medium |

| N-CH₃ Symmetric Stretch | Tertiary Amine (N-CH₃) | 2805 - 2780 | Medium, Sharp |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong |

| C-O Stretch | Tertiary Alcohol (C-OH) | 1210 - 1100 | Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak to Medium |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Strong, Broad |

This table is generated based on typical frequency ranges for the specified functional groups.

Raman Spectroscopy for Conformational Studies

Raman spectroscopy is complementary to FT-IR and is particularly effective for analyzing the skeletal vibrations of molecules. For this compound, Raman spectroscopy would be a valuable tool for conformational analysis, especially concerning the seven-membered azepane ring ondavia.comspectroscopyonline.com. Substituted azepanes are known to be flexible and can adopt various conformations researchgate.netlifechemicals.com.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Determination of Absolute Configuration

The molecule this compound possesses multiple chiral centers, meaning it can exist as different stereoisomers. X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal of an enantiomerically pure sample can be obtained acs.orgtcichemicals.com. By analyzing the diffraction data and utilizing the anomalous dispersion effect, the absolute stereochemistry at each chiral center can be established. The calculation of the Flack parameter is a common method used to confirm the correctness of the assigned absolute structure for a given enantiomer acs.org.

Analysis of Intramolecular and Intermolecular Interactions

A crystal structure provides a detailed map of all the interactions that stabilize the molecular packing in the solid state gla.ac.ukmdpi.com. For this compound, these interactions are expected to be dominated by hydrogen bonding.

Intramolecular Interactions: The proximity of the tertiary hydroxyl group (-OH) on the azepane ring and the primary amine group (-NH₂) on the side chain could potentially allow for the formation of an intramolecular hydrogen bond. Such an interaction would constrain the conformation of the side chain relative to the ring.

| Interaction Type | Donor Atom(s) | Acceptor Atom(s) | Significance |

| Intramolecular Hydrogen Bond | Hydroxyl (O-H) | Primary Amine (N) | Influences molecular conformation. |

| Intermolecular Hydrogen Bond | Hydroxyl (O-H) | O (hydroxyl), N (primary/tertiary amine) | Governs crystal packing and supramolecular structure. |

| Intermolecular Hydrogen Bond | Primary Amine (N-H) | O (hydroxyl), N (primary/tertiary amine) | Key to forming extended molecular networks. |

| van der Waals Forces | Alkyl C-H groups | All atoms | Contributes to overall crystal stability. |

This table outlines the plausible bonding interactions based on the molecular structure.

Conformational Analysis and Stereochemical Investigations

Conformational Preferences of the Azepane Ring

Ring Puckering and Inversion Dynamics

Unlike the more rigid six-membered piperidine (B6355638) ring, which predominantly adopts chair conformations, the azepane ring can exist in a variety of puckered conformations, including chair, boat, and twist-chair forms. The energy barriers between these conformations are generally low, leading to rapid interconversion at room temperature. The specific puckering of the azepane ring in 4-(1-Aminopropan-2-yl)-1-methylazepan-4-ol will be influenced by the steric and electronic properties of its substituents. Computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating these conformational dynamics. rsc.orgnih.gov For substituted azepanes, ¹H NMR spectroscopy can provide insights into the preferred ring conformation through the analysis of coupling constants. psu.edu

Influence of Substituents on Ring Conformation

The substituents on the azepane ring of this compound, namely the 1-methyl group and the 4-(1-aminopropan-2-yl) and 4-hydroxyl groups, play a significant role in determining the conformational equilibrium. The tertiary amine at position 1 introduces a nitrogen inversion process, which, coupled with ring inversion, contributes to the dynamic nature of the scaffold. The bulky 4-(1-aminopropan-2-yl) group and the hydroxyl group at the C4 position will have a considerable steric influence, likely favoring conformations that minimize steric hindrance. For instance, a single fluorine atom has been shown to bias the azepane ring to one major conformation in certain diastereomers. rsc.org It is plausible that the sizable substituent at C4 in the title compound would similarly restrict the conformational freedom of the azepane ring. lifechemicals.com

Stereochemistry of the Azepane Scaffold and Side Chain

The presence of multiple stereocenters in this compound gives rise to a number of possible stereoisomers. The C4 of the azepane ring is a stereocenter, as is the C2 of the 1-aminopropan-2-yl side chain. This results in the potential for four diastereomers, each existing as a pair of enantiomers.

Identification and Separation of Diastereomers and Enantiomers

The synthesis of this compound without chiral control would lead to a mixture of these stereoisomers. The separation of these stereoisomers is essential for the evaluation of their individual biological activities. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for the separation of enantiomers and diastereomers. bohrium.comnih.gov Polysaccharide-based CSPs, for instance, have demonstrated broad applicability in the resolution of compounds with multiple chiral centers. bohrium.com The separation of the different stereoisomers of this compound would likely be achievable using such techniques, allowing for their individual characterization. One-pot multi-enzymatic approaches have also been successfully employed for the synthesis of all four stereoisomers of other chiral alcohols. mdpi.com

Table 1: Potential Stereoisomers of this compound

| Stereocenter at C4 | Stereocenter at C2' | Stereoisomer |

|---|---|---|

| R | R | (4R, 2'R) |

| R | S | (4R, 2'S) |

| S | R | (4S, 2'R) |

| S | S | (4S, 2'S) |

Chiral Recognition and Resolution Methods

Chiral recognition is the process by which a chiral selector, such as a chiral stationary phase in HPLC, interacts differently with the enantiomers of a chiral compound, enabling their separation. For amino alcohols, various chiral selectors have been developed, including those derived from amino acids and other chiral molecules. nih.govnih.gov The presence of both amino and hydroxyl groups in this compound offers multiple points of interaction for hydrogen bonding and dipole-dipole interactions with a chiral selector. The choice of the appropriate chiral stationary phase and mobile phase conditions would be critical for achieving successful chiral resolution.

Impact of Intramolecular Hydrogen Bonding on Conformation and Reactivity

The available scientific literature contains computational studies on related core structures, such as the parent azepane ring, but lacks the specific analyses for the fully substituted compound . nih.govresearchgate.netrsc.org Without these specific studies, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the requested outline and focuses solely on "this compound".

Generating content for the specified sections would require concrete data from DFT and MD simulations, such as optimized bond lengths and angles, predicted spectroscopic peaks, molecular orbital energy levels, and electrostatic potential maps. Extrapolating such data from analogous but different compounds would be scientifically unsound and would not meet the requirements for accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of published theoretical and computational research on "this compound".

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations

Conformational Flexibility and Rotational Barriers

The conformational flexibility of 4-(1-Aminopropan-2-yl)-1-methylazepan-4-ol is a key determinant of its molecular properties and biological activity. This flexibility primarily arises from two sources: the inherent pliancy of the seven-membered azepane ring and the freedom of rotation around the single bonds within its aminopropanyl side chain.

The azepane ring, unlike the more rigid five- or six-membered rings, can adopt a variety of low-energy conformations, such as twist-chair and twist-boat forms nih.gov. Computational methods like Density Functional Theory (DFT) and molecular mechanics are employed to calculate the potential energy surface of the ring, identifying the most stable conformers and the energy barriers between them. High-level electronic structure calculations have been used to analyze the conformational landscapes of azepane and other seven-membered heterocycles, showing that the twist-chair conformation is often the most stable nih.gov.

Below is an illustrative table showing the kind of data generated from a computational analysis of rotational barriers for key bonds in the molecule.

Interactive Table: Illustrative Rotational Energy Barriers

| Bond Rotated | Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|---|

| Azepane C-C Side Chain | 60 | 0.0 | Staggered (Gauche) |

| Azepane C-C Side Chain | 120 | 3.5 | Eclipsed |

| Azepane C-C Side Chain | 180 | 0.2 | Staggered (Anti) |

| Side Chain C-C | 65 | 0.0 | Staggered (Gauche) |

| Side Chain C-C | 120 | 4.1 | Eclipsed |

| Side Chain C-C | 180 | 0.4 | Staggered (Anti) |

Solvent Effects on Molecular Conformation

The conformation of this compound is significantly influenced by its surrounding environment, particularly the solvent. The presence of polar functional groups—the hydroxyl (-OH) and amino (-NH2) groups—allows for the formation of intramolecular and intermolecular hydrogen bonds. The balance between these interactions is highly dependent on the solvent's polarity.

Computational methods, such as molecular dynamics (MD) simulations with explicit solvent models or quantum mechanical calculations using continuum solvent models (like the Polarizable Continuum Model, PCM), are used to study these effects scirp.orgnih.gov.

In polar solvents (e.g., water): Water molecules can form strong hydrogen bonds with the solute's hydroxyl and amino groups. This competition often disrupts weaker intramolecular hydrogen bonds, favoring more extended conformations of the molecule where the polar groups are exposed to the solvent scirp.orgresearchgate.net. The stabilization of such conformations is driven by favorable solute-solvent interactions researchgate.net.

In non-polar solvents (e.g., chloroform): In a non-polar environment, intramolecular hydrogen bonding is more favored as there are no solvent molecules to compete for the hydrogen bond donor and acceptor sites. This can lead to more compact or folded conformations.

Studies on similar molecules like β-amino acids have shown that solvation generally stabilizes conformations relative to the gas phase and can alter the relative stability of different conformers scirp.org. The choice of solvent can dramatically alter the conformational landscape, which in turn affects the molecule's ability to bind to a biological target aps.orgrsc.org.

In Silico Prediction of Molecular Interactions

In silico methods are instrumental in predicting how this compound might interact with biological macromolecules, thereby helping to identify potential protein targets and understand its mechanism of action.

Ligand-Target Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's binding site schrodinger.comwikipedia.org. This method uses scoring functions to estimate the binding affinity, which is often expressed as a negative score in kcal/mol, where a more negative value indicates a stronger predicted interaction wikipedia.orgnih.gov.

For this compound, docking studies would involve preparing a 3D model of the molecule and placing it into the active sites of various potential protein targets. Azepine and azepane derivatives have been investigated as inhibitors for a range of targets, including kinases, receptors, and enzymes benthamdirect.comnih.govnih.gov. The docking process reveals key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. The accuracy of docking can be highly dependent on the chosen scoring function and the specific protein target researchgate.net.

The following table provides a hypothetical example of docking results for the compound against several classes of protein targets.

Interactive Table: Illustrative Ligand-Target Docking Results

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Serine/Threonine Kinase | 1XYZ | -8.5 | LYS-72, GLU-91, ASP-165 |

| G-Protein Coupled Receptor | 2ABC | -7.9 | TYR-114, SER-203, PHE-290 |

| Cyclooxygenase-2 (COX-2) | 3DEF | -9.1 | ARG-120, TYR-355, SER-530 |

Pharmacophore Modeling and Similarity Analysis

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity dovepress.commdpi.com. It serves as a 3D abstract representation of the key molecular interaction points. For a flexible molecule like this compound, multiple low-energy conformations are considered to develop a comprehensive pharmacophore model acs.orgacs.org.

The key pharmacophoric features of this compound include:

Hydrogen Bond Donor (HBD): The primary amine (-NH2) and hydroxyl (-OH) groups.

Hydrogen Bond Acceptor (HBA): The oxygen atom of the hydroxyl group and the nitrogen of the amine group.

Positive Ionizable (PI): The primary amine group, which is expected to be protonated at physiological pH.

Hydrophobic (H): The methyl group and the aliphatic portions of the azepane ring and side chain.

Once a pharmacophore model is generated, it can be used as a 3D query to screen large chemical databases to find other structurally diverse molecules that share the same pharmacophoric features and thus may have similar biological activity dovepress.commdpi.com.

Interactive Table: Pharmacophoric Features of this compound

| Feature Type | Functional Group Responsible | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | Primary Amine (-NH2), Hydroxyl (-OH) | Donating a proton to an acceptor (e.g., Asp, Glu, backbone carbonyl) |

| Hydrogen Bond Acceptor | Hydroxyl (-OH), Primary Amine (-NH2) | Accepting a proton from a donor (e.g., Ser, Thr, backbone amide) |

| Positive Ionizable | Primary Amine (-NH2) | Electrostatic interaction with a negatively charged residue (e.g., Asp, Glu) |

| Hydrophobic | Azepane ring, Propyl chain, Methyl group | Van der Waals interactions with non-polar residues (e.g., Leu, Val, Phe) |

Polypharmacology and Target Prediction Tools

Polypharmacology is the concept that a single drug molecule can interact with multiple protein targets, which can be responsible for both its therapeutic effects and potential side effects nih.govnih.gov. Computational tools play a crucial role in predicting this promiscuity springernature.comtandfonline.com. These tools often use ligand-based approaches, comparing the query molecule to databases of compounds with known activities. Methods include 2D/3D similarity searching, machine learning models, and deep learning algorithms that have been trained on large-scale drug-target interaction data nih.govresearchgate.net.

By inputting the structure of this compound into these web-based servers and prediction tools, a list of probable biological targets can be generated. These predictions are based on the principle that structurally similar molecules often share similar biological targets nih.gov. This approach helps to prioritize experimental testing and can provide initial hypotheses about the molecule's mechanism of action or potential for drug repositioning nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity numberanalytics.comnumberanalytics.com. The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities numberanalytics.com.

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values) against a specific target is required. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties jocpr.comneovarsity.org. Statistical or machine learning methods are then used to create a model that predicts activity based on these descriptors neovarsity.orgcreative-biostructure.com.

Relevant molecular descriptors for a QSAR study of this compound and its analogues would likely include:

Physicochemical Descriptors: LogP (lipophilicity), Molecular Weight (MW), and Topological Polar Surface Area (TPSA).

Electronic Descriptors: Partial charges on atoms, dipole moment.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

3D-Descriptors: Molecular shape and volume.

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization efforts to design molecules with improved potency and selectivity jocpr.comcreative-biostructure.com.

Interactive Table: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Specific Descriptor | Property Measured |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity / Hydrophobicity |

| Physicochemical | Topological Polar Surface Area (TPSA) | Molecular polarity, related to membrane permeability |

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

| Electronic | Dipole Moment | Overall polarity and charge distribution |

| 3D / Geometrical | Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to a solvent |

Molecular Interactions and Biological Relevance Mechanistic Focus

Interactions with Macroscopic Biological Systems (e.g., Bacterial Growth Inhibition)

The azepane scaffold is a feature of various compounds investigated for their antimicrobial properties. Studies have shown that certain pyridobenzazepine derivatives exhibit a broad spectrum of antibacterial activity. shd.org.rs For instance, one such derivative demonstrated potent activity against several Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 39 to 78 µg/mL. shd.org.rsresearchgate.net Other synthesized azepine derivatives have also displayed notable antibacterial and antifungal activities. shd.org.rsresearchgate.net

In addition to fused ring systems, oxazepane derivatives, which are structurally related to azepanes, have also been synthesized and tested against bacteria. biojournals.usbiojournals.usijcce.ac.ir Certain novel oxazepanes showed significant inhibition against both Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative) bacteria, with zones of inhibition reaching up to 30 mm and 18 mm, respectively, in some cases. biojournals.us The general findings indicate that the azepane and related seven-membered heterocyclic scaffolds are promising frameworks for the development of new antimicrobial agents. dntb.gov.ua

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | Gram-negative | 39 | researchgate.net |

| Proteus hauseri | Gram-negative | 78 | researchgate.net |

| Pseudomonas aeruginosa | Gram-negative | 78 | researchgate.net |

| Salmonella enterica | Gram-negative | 78 | researchgate.net |

| Klebsiella pneumoniae | Gram-negative | 78 | researchgate.net |

| Staphylococcus aureus | Gram-positive | 39 | researchgate.net |

| Micrococcus luteus ATCC 10240 | Gram-positive | 78 | researchgate.net |

| Micrococcus luteus ATCC 4698 | Gram-positive | 39 | researchgate.net |

Influence of Stereochemistry on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic properties because biological systems, such as receptors and enzymes, are themselves chiral.

This principle is clearly demonstrated in the interaction of a chiral bicyclic azepane with monoamine transporters. The inhibitory potency of this compound is highly dependent on its absolute configuration. The (R,R)-enantiomer was found to be a potent inhibitor of the norepinephrine (B1679862) transporter (NET) with an IC₅₀ value of 60 ± 7 nM. In stark contrast, its mirror image, the (S,S)-enantiomer, was approximately 26 times less active, with an IC₅₀ of 1.6 ± 0.1 µM. This significant difference in activity underscores the precise stereochemical requirements for effective binding to the transporter protein.

| Enantiomer | NET IC₅₀ (nM) | Fold Difference | Reference |

|---|---|---|---|

| (R,R) | 60 ± 7 | ~26-fold | shd.org.rs |

| (S,S) | 1600 ± 100 | shd.org.rs |

Structure-Activity Relationship (SAR) Studies for Azepane Scaffolds

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery by identifying how specific structural modifications affect biological activity. For N-benzylated bicyclic azepanes acting as monoamine transporter inhibitors, preliminary SAR studies have provided valuable insights.

By preparing a series of halogenated analogs of the potent (R,R)-enantiomer, researchers observed that the position and nature of the substituent on the N-benzyl group significantly altered the compound's inhibitory profile. For example, a para-chloro substituent markedly reduced NET inhibition. Conversely, ortho- and particularly meta-chloro and meta-bromo substituents led to a strong increase in potency against not only NET but also DAT and SERT. This demonstrates that the N-benzylated bicyclic azepane scaffold is amenable to structural optimization and that potency and selectivity can be fine-tuned through targeted chemical modifications. shd.org.rs

| Substituent on N-benzyl group | Effect on NET Inhibition | Effect on DAT/SERT Inhibition | Reference |

|---|---|---|---|

| None (Parent Compound) | Potent (IC₅₀ = 60 nM) | Active (IC₅₀ = 230-250 nM) | shd.org.rs |

| para-Chloro | Strongly reduced | Not specified | shd.org.rs |

| ortho-Chloro | Increased | Increased | shd.org.rs |

| meta-Chloro | Strongly increased | Strongly increased | shd.org.rs |

| meta-Bromo | Strongly increased | Strongly increased | shd.org.rs |

Role of Amino and Hydroxyl Groups in Binding Affinity and Selectivity

The amino (-NH2) and hydroxyl (-OH) groups are critical polar functionalities that can significantly influence a molecule's interaction with biological targets. These groups are capable of forming hydrogen bonds, which are crucial for molecular recognition and binding affinity. ashp.orgnih.gov

The primary amino group on the propan-2-yl side chain can act as a hydrogen bond donor. Depending on the physiological pH, this group will be protonated (-NH3+), allowing it to form strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in a receptor's binding pocket.

The tertiary hydroxyl group attached to the azepane ring can function as both a hydrogen bond donor and acceptor. This dual capability allows for versatile interactions with various amino acid residues. The presence and position of hydroxyl groups can be pivotal for a compound's activity. nih.gov The addition of a single functional group, like a hydroxyl group, can alter the electronic, solubility, and steric profile of a molecule. ashp.org

The interplay between the amino and hydroxyl groups in 4-(1-Aminopropan-2-yl)-1-methylazepan-4-ol is likely crucial for its binding affinity and selectivity. The specific spatial arrangement of these groups, dictated by the stereochemistry of the molecule, would determine the precise nature of its interactions with a biological target.

Impact of Azepane Ring Substituents on Biological Modulations

Substituents on the azepane ring play a vital role in modulating the biological activity of the compound. The seven-membered azepane ring is conformationally flexible, and substituents can influence its preferred conformation, which in turn affects how the molecule fits into a receptor binding site. lifechemicals.com

In the case of this compound, the key substituents are the N-methyl group and the 4-(1-aminopropan-2-yl) and 4-hydroxyl groups.

N-Methyl Group: The methyl group on the ring nitrogen can impact the compound's basicity and lipophilicity. This can affect its ability to cross biological membranes and its interaction with the target. In some contexts, N-alkylation can significantly alter biological activity. For instance, in a series of apomorphine (B128758) analogs, replacing the N-hydrogen with alkyl groups showed that an n-propyl group yielded the best activity, while the n-butyl analog had greatly diminished potency. drugdesign.org The presence of a methyl group can also influence the rate of metabolism. youtube.com

4-Position Substituents: The substitution pattern at the C4 position of the azepane ring is critical. The presence of both a hydroxyl group and the aminopropan-2-yl group creates a sterically demanding and functionally rich center. This specific arrangement would be a key determinant of the molecule's interaction with its biological target. Structure-activity relationship (SAR) studies on other heterocyclic compounds have shown that substitution patterns significantly influence biological activity. nih.govnih.gov

The following table illustrates the general impact of substituents on the biological activity of heterocyclic compounds, which can be extrapolated to the azepane scaffold.

| Substituent/Modification | General Impact on Biological Activity | Example Class |

| Alkyl Group on Nitrogen | Can alter lipophilicity, basicity, and metabolic stability. May enhance or decrease binding affinity depending on the target. | Apomorphine Analogs drugdesign.org |

| Hydroxyl Group | Introduces polarity, potential for hydrogen bonding. Can increase water solubility and influence binding orientation. | Flavonoid Derivatives nih.gov |

| Amino Group | Provides a basic center, potential for ionic and hydrogen bonding. Often crucial for receptor recognition. | Quinazoline Derivatives |

| Ring Conformation | Influenced by substituents; determines the spatial orientation of functional groups for optimal receptor fit. | Azepane-containing drugs lifechemicals.com |

Exploration of Azepane Scaffolds as Bioisosteres

Bioisosterism, the strategy of replacing a functional group or scaffold with another that has similar physicochemical properties to retain or enhance biological activity, is a fundamental concept in drug design. openaccessjournals.comnih.gov The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has been explored as a bioisostere for other cyclic structures, such as piperidine (B6355638) and quinolone. acs.orgresearchgate.net

The replacement of a common scaffold with an azepane ring can lead to novel compounds with improved properties. The larger, more flexible azepane ring can explore a different conformational space compared to a smaller ring like piperidine. This can result in altered binding modes, improved selectivity, or a better pharmacokinetic profile. The three-dimensional character of saturated scaffolds like azepane is often sought after to improve physicochemical properties compared to flat, aromatic rings. acs.org

Derivatization and Analog Development for Research Purposes

Synthetic Strategies for Analogs and Derivatives of 4-(1-Aminopropan-2-yl)-1-methylazepan-4-ol

The seven-membered azepane ring is a significant structural feature that offers opportunities for modification to alter steric bulk, conformation, and polarity. The conformational flexibility of the azepane ring is often crucial for its bioactivity. lifechemicals.com Introducing specific substituents can bias the ring toward a major conformation, which is a vital aspect of effective drug design. lifechemicals.com

Synthetic approaches to modify this ring or create analogs include:

Ring Expansion: A common strategy involves the ring expansion of more readily available six-membered piperidine (B6355638) precursors.

Dearomative Ring Expansion: Modern synthetic methods, such as the dearomative ring expansion of nitroarenes, can be employed to generate polysubstituted azepane cores. researchgate.net This allows for the introduction of various substituents at different positions on the azepane ring.

Substitution on the Ring: Functional groups can be introduced onto the carbon skeleton of the azepane ring. For example, alkyl or aryl groups could be added to explore steric effects, while polar groups like additional hydroxyls or amines could be introduced to modify solubility and hydrogen bonding potential.

N-Demethylation and Re-alkylation: The N-methyl group can be removed and replaced with other alkyl or functionalized groups (e.g., ethyl, propyl, benzyl) to investigate the role of the nitrogen substituent's size and electronics.

The aminopropyl side chain presents multiple avenues for chemical modification to explore its contribution to the molecule's interactions.

N-Acylation and N-Alkylation: The primary amine is a reactive handle for derivatization. Acylation with various acyl chlorides or anhydrides can introduce amide functionalities, while alkylation can yield secondary or tertiary amines. These modifications alter the basicity and hydrogen-bonding capability of the nitrogen atom.

Chain Length Variation: Analogs can be synthesized where the propyl chain is shortened to an ethyl or lengthened to a butyl group. This helps determine the optimal distance and flexibility between the azepane core and the terminal amino group.

Positional Isomerism: The position of the amino group on the side chain can be moved. For instance, analogs with a terminal aminopropan-1-yl or a central aminopropan-2-yl moiety can be synthesized to evaluate the impact of the amine's location.

Stereochemistry: The chiral center at the 2-position of the propan-2-yl group can be controlled to produce specific stereoisomers (R or S), which is crucial as biological activity is often stereospecific.

The tertiary hydroxyl group on the azepane ring is another key site for derivatization, although its reactivity can be hindered by steric crowding.

Esterification: Reaction with acyl chlorides or carboxylic acids (under appropriate coupling conditions) can convert the hydroxyl group into an ester. This masks the polar hydroxyl group and introduces a new functional group, which can alter the molecule's lipophilicity and metabolic stability.

Etherification: Conversion of the alcohol to an ether (e.g., a methyl or ethyl ether) is another common strategy to remove the hydrogen-bond donating capability of the hydroxyl group.

Elimination: Under acidic conditions, the tertiary alcohol could potentially be eliminated to form an alkene, creating a significantly different molecular scaffold for research.

A summary of potential synthetic modifications is presented in the table below.

| Structural Component | Modification Strategy | Potential New Functional Group | Purpose of Modification |

| Azepane Ring | N-Demethylation & Re-alkylation | Secondary Amine, N-Ethyl, N-Benzyl | Investigate role of N-substituent size and electronics. |

| Ring Substitution | Alkyl, Aryl, Hydroxyl Groups | Alter steric bulk, polarity, and conformation. | |

| Aminopropyl Chain | N-Acylation | Amide | Modify basicity and hydrogen-bonding. |

| Chain Length Variation | Aminoethyl, Aminobutyl | Determine optimal spacer length and flexibility. | |

| Hydroxyl Group | Esterification | Ester | Increase lipophilicity, mask polar group. |

| Etherification | Ether | Remove hydrogen-bond donating ability. |

Chemical Derivatization for Enhanced Analytical Detection

For quantitative analysis in biological or environmental samples, the native structure of this compound may lack the properties needed for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC). Chemical derivatization is employed to introduce moieties that enhance detectability. sci-hub.se

Labeling involves covalently attaching a tag with specific properties (e.g., a chromophore or fluorophore) to a functional group on the analyte. thermofisher.com Both the primary amine and the tertiary hydroxyl group can serve as sites for derivatization.

Derivatization of the Amino Group: The primary amine of the aminopropyl side chain is an excellent target for labeling. Reagents that react with primary amines to yield highly fluorescent or UV-absorbent products are widely used. Common derivatizing agents include:

Dansyl Chloride (DNS-Cl): Reacts with primary amines to produce intensely fluorescent sulfonamide derivatives. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms stable, fluorescent carbamate (B1207046) derivatives. thermofisher.com

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole products. thermofisher.com

Derivatization of the Hydroxyl Group: The tertiary hydroxyl group can also be targeted, though reactions may require more forcing conditions due to steric hindrance.

Acyl Chlorides: Reagents like benzoyl chloride can be used to form UV-active esters. nih.gov

Isocyanates: Can react with the hydroxyl group to form carbamates, which may enhance detection depending on the isocyanate used. nih.gov

These derivatization reactions are typically performed pre-column, meaning the analyte is modified before it is injected into the chromatograph. This not only enhances sensitivity but can also improve the chromatographic properties of the analyte, such as its retention on a reversed-phase column. thermofisher.com

The table below outlines common labeling strategies.

| Functional Group | Derivatizing Reagent | Type of Tag | Detection Method |

| Primary Amine | Dansyl Chloride (DNS-Cl) | Fluorophore | HPLC-Fluorescence |

| Primary Amine | o-Phthalaldehyde (OPA) | Fluorophore | HPLC-Fluorescence |

| Primary Amine | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorophore | HPLC-Fluorescence |

| Hydroxyl Group | Benzoyl Chloride | Chromophore | HPLC-UV |

| Hydroxyl Group | p-Toluene Sulfonyl Isocyanate (PTSI) | MS-Enhancing Tag | LC-MS |

Combinatorial Library Synthesis and Screening for Structure-Activity Relationship (SAR)

Combinatorial chemistry is a powerful technique used to rapidly generate a large number of structurally diverse molecules, known as a chemical library. nih.gov This approach is invaluable for conducting structure-activity relationship (SAR) studies, which aim to identify the key structural features of a molecule that are responsible for its biological effects. nih.gov

For this compound, a combinatorial library would be created by systematically combining different building blocks corresponding to the modifiable regions of the molecule (azepane ring, side chain, hydroxyl group). This can be achieved through parallel synthesis, where reactions are carried out simultaneously in an array of vessels, or through mixed combinatorial synthesis. nih.govijpsr.com

For example, a library could be generated by reacting a set of 10 modified azepane cores with 10 different side-chain precursors and then derivatizing the resulting products with 5 different acylating agents. This would theoretically produce 10 x 10 x 5 = 500 unique compounds.

Once synthesized, this library is subjected to high-throughput screening, where each compound is tested for a specific biological activity. nih.gov The results of the screening are then analyzed to establish an SAR. For instance, the screening might reveal that analogs with a bulky, aromatic group attached to the aminopropyl side chain show higher activity, while modifications to the N-methyl group on the azepane ring abolish activity. This information is critical for designing more potent and selective compounds for further research.

A hypothetical SAR data table is shown below.

| Analog ID | Azepane Modification | Side Chain Modification | Hydroxyl Modification | Relative Activity (%) |

| Parent | N-Methyl | 1-Aminopropan-2-yl | -OH | 100 |

| A-01 | N-Ethyl | 1-Aminopropan-2-yl | -OH | 125 |

| A-02 | N-H (Demethylated) | 1-Aminopropan-2-yl | -OH | 30 |

| B-01 | N-Methyl | N-Acetyl | -OH | 15 |

| B-02 | N-Methyl | N-Benzyl | -OH | 250 |

| C-01 | N-Methyl | 1-Aminopropan-2-yl | -O-Acetyl | 80 |

This data would suggest that a larger N-alkyl group (ethyl) is favorable, N-benzylation of the side chain amine dramatically increases activity, while N-acetylation or demethylation is detrimental.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are central to the analytical workflow for 4-(1-Aminopropan-2-yl)-1-methylazepan-4-ol, providing the means to separate the compound from impurities and resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) with various detection methods (UV-Vis, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

For a polar, basic compound such as this, reversed-phase HPLC is a common starting point. A C18 or C8 stationary phase is typically employed, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The inclusion of an acidic additive, such as formic acid or trifluoroacetic acid, in the mobile phase is often necessary to ensure good peak shape by protonating the amine functionalities and minimizing tailing.

Detection Methods:

UV-Vis Detection: As the this compound molecule lacks a significant chromophore, direct UV-Vis detection at low wavelengths (e.g., 200-220 nm) may be possible, though it often suffers from low sensitivity and interference from other components. To overcome this, derivatization with a UV-active agent can be employed.

Mass Spectrometry (MS) Detection: HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for the analysis of this compound. MS detection offers high sensitivity and selectivity, and it provides valuable structural information. Electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique due to the presence of basic nitrogen atoms, which are readily protonated. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.

Illustrative HPLC-MS Method Parameters:

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Full Scan (m/z 50-500) and Tandem MS (MS/MS) of the protonated molecule |

Chiral HPLC for Enantiomeric Purity Determination

Given the presence of at least two chiral centers in this compound, it can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral HPLC is the gold standard for separating and quantifying these stereoisomers, which is crucial as different stereoisomers can exhibit distinct pharmacological activities and toxicological profiles.

The separation of enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines and amino alcohols.

The selection of the mobile phase is critical for achieving enantioseparation. In normal-phase mode, mixtures of alkanes (e.g., hexane or heptane) with an alcohol (e.g., isopropanol or ethanol) are commonly used. Small amounts of an amine modifier, such as diethylamine (DEA), are often added to the mobile phase to improve peak shape and reduce analysis time for basic compounds.

Typical Chiral HPLC Method Parameters:

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm or Mass Spectrometry |

Integration of Analytical Techniques for Comprehensive Characterization

A single analytical technique is rarely sufficient for the complete characterization of a complex molecule. An integrated approach, combining data from multiple analytical platforms, is necessary to build a comprehensive profile of this compound.

The structural elucidation of the compound and its impurities relies on a combination of techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of atoms within the molecule.

Mass Spectrometry (MS): As mentioned, high-resolution mass spectrometry provides the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and elucidate the structure of its different parts. The fragmentation pattern can provide valuable information about the connectivity of the functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as O-H (alcohol), N-H (amine), and C-N bonds.

Elemental Analysis: This technique provides the percentage composition of the elements (C, H, N, O) in the compound, which can be used to confirm the empirical formula.

Data Integration for Structural Confirmation:

| Technique | Information Provided |

| ¹H and ¹³C NMR | Provides the chemical environment of each proton and carbon atom, and the number of each type of atom. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons, between protons and carbons, and long-range proton-carbon correlations. |

| High-Resolution MS | Determines the accurate molecular weight and elemental formula. |

| Tandem MS (MS/MS) | Reveals the fragmentation pattern, providing structural information about the different parts of the molecule. |

| IR Spectroscopy | Confirms the presence of functional groups like hydroxyl and amine groups. |

| Elemental Analysis | Verifies the elemental composition of the compound. |

By integrating the data from these diverse analytical techniques, a complete and unambiguous characterization of this compound can be achieved, ensuring its identity, purity, and stereochemical integrity. This rigorous analytical approach is fundamental for its potential development and application in any scientific field.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Conformationally Restricted Analogs

A crucial step in modern drug discovery involves optimizing a lead compound's structure to enhance its interaction with a biological target. One of the most effective strategies is conformational restriction, which involves modifying the molecule to reduce its flexibility. lifechemicals.com By locking the molecule into a more rigid shape that mimics its "active conformation"—the shape it adopts when binding to its target—it is often possible to increase potency and selectivity. unina.it

For 4-(1-Aminopropan-2-yl)-1-methylazepan-4-ol, future research could focus on synthesizing analogs where the rotational freedom is limited. This approach has been successfully used to develop potent inhibitors and receptor ligands for various targets. nih.govmdpi.com The rationale is that a predefined spatial arrangement of functional groups can lead to a more favorable entropy of binding. lifechemicals.com

Potential strategies could include:

Introduction of Ring Structures: Incorporating the aminopropanyl side chain into a new ring system fused to the azepane core.

Introduction of Double Bonds or Bulky Groups: Adding chemical features that sterically hinder free rotation around key single bonds. unina.it

These modifications would aim to explore the structure-activity relationship (SAR) and identify the key spatial arrangement of the amino and hydroxyl groups necessary for biological activity.

Table 1: Hypothetical Conformationally Restricted Analogs and Design Rationale

| Analog Concept | Structural Modification | Primary Rationale | Potential Advantage |

|---|---|---|---|

| Cyclized Propylamino Side-Chain | Incorporate the side-chain into a pyrrolidine (B122466) or piperidine (B6355638) ring. | Fix the orientation of the amino group relative to the azepane core. | Increased receptor selectivity and metabolic stability. |

| Bridged Azepane Ring | Introduce an ethylene (B1197577) or propylene (B89431) bridge across the azepane ring. | Restrict the conformational flexibility of the seven-membered ring. | Improved binding affinity by reducing entropic penalty. |

| Introduction of a Phenyl Group | Attach a phenyl group to the aminopropanyl side-chain. | Explore potential hydrophobic binding pockets on the target. unina.it | Enhanced potency through additional molecular interactions. |

Mechanistic Elucidation of Novel Biological Interactions

Identifying the molecular target and mechanism of action (MoA) is fundamental to understanding the therapeutic potential and possible toxicity of a novel compound. nih.gov For a new chemical entity like this compound, a systematic approach is required to translate an observed biological effect into a well-defined molecular interaction. nih.gov

The research would likely begin with broad phenotypic screening to identify any observable effects in cellular or animal models. Following a confirmed "hit," a combination of biochemical, genetic, and computational methods would be employed for target deconvolution. nih.govnih.gov

A prospective workflow could include:

Affinity-Based Proteomics: Immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which are then identified using mass spectrometry.

Metabolomics: Analyzing the global profile of small-molecule metabolites in a biological system after exposure to the compound. wikipedia.org This can provide a functional readout of the physiological state and reveal which metabolic pathways are perturbed. mdpi.com

Genetic Interaction Mapping: Using techniques like CRISPR screening to identify genes that, when knocked out, either enhance or suppress the compound's effect, thereby pointing to its target pathway.

Table 2: Hypothetical Workflow for Target Identification

| Phase | Methodology | Objective | Expected Outcome |

|---|---|---|---|

| 1. Initial Screening | Phenotypic assays (e.g., cell viability, reporter gene assays) | Identify any measurable biological activity. | Confirmation of bioactivity and a model system for further study. |

| 2. Target Discovery | Affinity chromatography coupled with mass spectrometry | Isolate and identify direct protein binding partners. nih.gov | A list of candidate protein targets. |

| 3. Pathway Analysis | Metabolomics and transcriptomics | Understand the downstream effects of target engagement. wikipedia.org | Identification of perturbed cellular pathways. |

| 4. Target Validation | Surface Plasmon Resonance (SPR); Isothermal Titration Calorimetry (ITC); genetic knockdown (siRNA/CRISPR) | Confirm direct binding and functional relevance of the candidate target. | Validated molecular target and mechanism of action. |

Advanced Computational Modeling for Predictive Research

Computational modeling has become an essential tool in drug discovery, allowing researchers to predict a compound's properties and prioritize experimental efforts. numberanalytics.compharmajen.com For this compound and its designed analogs, advanced computational models could accelerate the discovery pipeline significantly.

Future research should employ a suite of modeling techniques:

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is available for a series of analogs, QSAR models can be built to correlate chemical structures with activity, guiding the design of more potent compounds.

Molecular Docking: If a target protein structure is identified, docking simulations can predict the preferred binding pose of the compound and its analogs in the active site, providing insights into the specific interactions driving affinity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These models can simulate how the compound is absorbed, distributed, metabolized, and excreted (ADME) in an organism, helping to predict its behavior in vivo and optimize dosing regimens. pharmajen.comuniversiteitleiden.nl

Machine Learning and AI: Modern AI-driven models can analyze vast datasets to predict potential off-target effects, toxicity, and even suggest novel chemical structures with desired pharmacological profiles. numberanalytics.commdpi.comijsrtjournal.com

Table 3: Application of Predictive Computational Models

| Modeling Technique | Input Data | Predicted Parameter | Impact on Research |

|---|---|---|---|

| Molecular Docking | 3D structures of ligand and protein target | Binding energy; interaction pose | Prioritizes analogs for synthesis based on predicted affinity. |

| QSAR | A series of analogs with measured biological activity | Activity of unsynthesized analogs | Guides rational design of more potent molecules. |

| ADME Prediction Models | Chemical structure of the compound | Solubility, permeability, metabolic stability, potential toxicity. pharmajen.comresearchgate.net | Early identification of compounds with poor drug-like properties. |

| PK/PD Modeling | In vitro potency, in vivo concentration-time data | Relationship between dose, exposure, and effect. universiteitleiden.nl | Translates preclinical data to predict human efficacy. |

Application of Advanced Spectroscopic Techniques for Dynamic Studies

Spectroscopy provides powerful tools for investigating the structure and behavior of molecules at an atomic level. longdom.org Advanced spectroscopic methods would be indispensable for studying this compound, both in isolation and as it interacts with biological targets. numberanalytics.comresearchgate.net

Key techniques for future investigation include:

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): This technique can fully elucidate the compound's 3D structure in solution and can be used to map the binding site on a target protein by observing chemical shift perturbations upon ligand binding. numberanalytics.com

Surface-Enhanced Raman Spectroscopy (SERS): SERS offers high sensitivity for studying molecular interactions in real-time and can be used to monitor chemical reactions or conformational changes at the single-molecule level. rsc.org

Ultrafast Spectroscopy: Techniques operating on the femtosecond timescale can observe the earliest events in a molecule's interaction with light or a binding partner, providing unprecedented insight into reaction dynamics. spectroscopyonline.com

Circular Dichroism (CD) Spectroscopy: CD can be used to study how the compound affects the secondary and tertiary structure of a protein target upon binding.

Table 4: Spectroscopic Techniques for Dynamic and Structural Studies

| Spectroscopic Method | Primary Application | Type of Information Gained | Research Question Addressed |

|---|---|---|---|

| 2D NMR (NOESY, HSQC) | Structural elucidation and binding site mapping. numberanalytics.com | 3D conformation in solution; identification of amino acids at the binding interface. | What is the compound's solution structure and how does it bind to its target? |

| Dynamic SERS | Real-time monitoring of molecular interactions. rsc.org | Vibrational modes; detection of short-lived intermediates. | What are the real-time dynamics of the binding event? |

| Circular Dichroism (CD) | Analysis of protein secondary/tertiary structure. | Changes in protein folding upon ligand binding. | Does the compound induce a conformational change in its target protein? |

| Mass Spectrometry (MS) | Characterization of metabolites and protein complexes. longdom.org | Mass-to-charge ratio; identification of metabolites and binding partners. | How is the compound metabolized and does it form stable complexes? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.